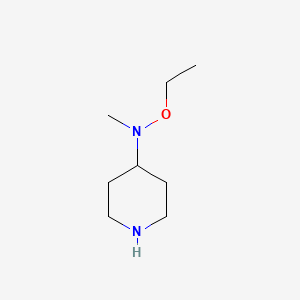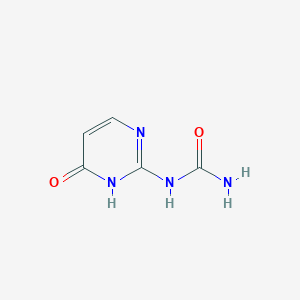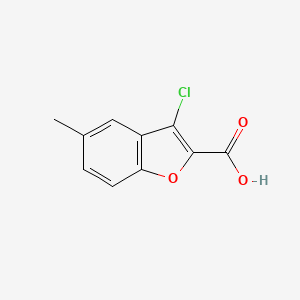
3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative. Benzofuran compounds are a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the palladium-catalyzed cross-coupling reaction, which can be used to form biaryl compounds .
Industrial Production Methods
Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using efficient catalytic processes. These methods aim to maximize yield and minimize side reactions, often employing microwave-assisted synthesis for better efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the benzofuran ring.
Reduction: This can modify the existing functional groups, potentially altering the compound’s biological activity.
Substitution: Common in benzofuran chemistry, substitution reactions can introduce new substituents to the benzofuran ring.
Common Reagents and Conditions
Palladium-catalyzed cross-coupling: Often used for forming biaryl compounds.
Basic conditions: Used for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions typically yield biaryl compounds .
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific biological activity being investigated. For example, its anti-tumor activity may involve the inhibition of specific enzymes or signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloro and methyl groups can enhance its biological activity compared to other benzofuran derivatives .
Eigenschaften
Molekularformel |
C10H7ClO3 |
|---|---|
Molekulargewicht |
210.61 g/mol |
IUPAC-Name |
3-chloro-5-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7ClO3/c1-5-2-3-7-6(4-5)8(11)9(14-7)10(12)13/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
YPVMIBYVCKYRGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=C2Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


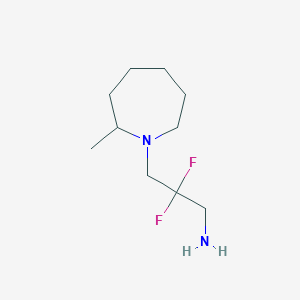
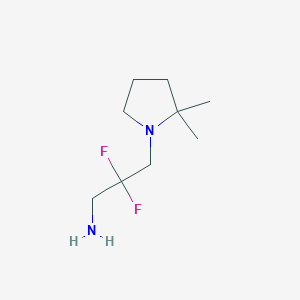

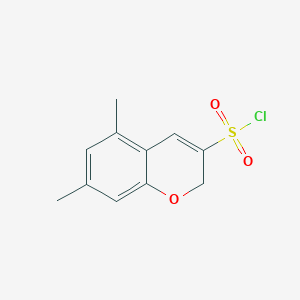
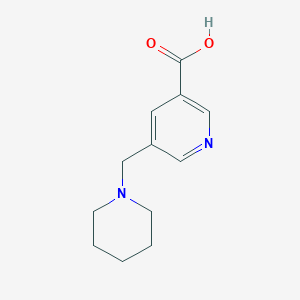
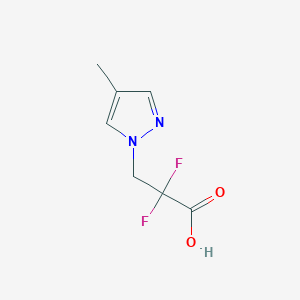

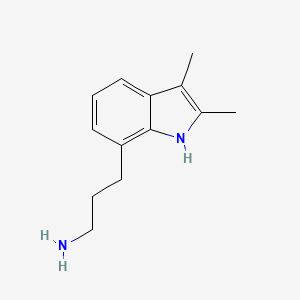


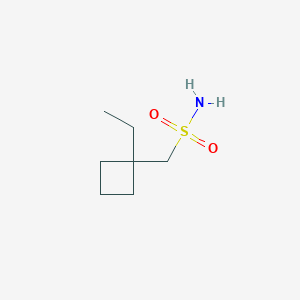
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B13172538.png)
